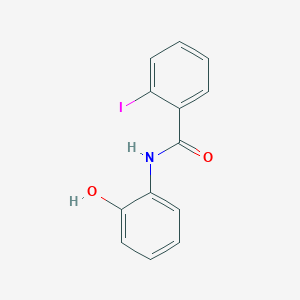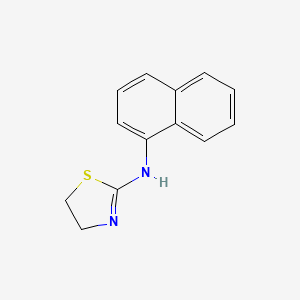
N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPTA belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer effects.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is not fully understood, but several studies have suggested that it may act through multiple pathways. N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of neurodegenerative diseases. N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. Furthermore, N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been found to inhibit the growth of bacteria and viruses by disrupting their cell membranes and inhibiting their replication.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been found to have several biochemical and physiological effects in various studies. N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. Furthermore, N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several advantages for lab experiments, including its high purity and stability, which make it suitable for further research applications. N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is also readily available and can be synthesized in large quantities, making it cost-effective for research purposes. However, N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has some limitations, such as its low solubility in water, which may affect its bioavailability and limit its therapeutic potential. In addition, further studies are needed to determine the optimal dosage and administration route of N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine for therapeutic applications.
Direcciones Futuras
There are several future directions for further research on N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. One area of focus is the development of new N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives with improved pharmacological properties such as increased solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in other diseases such as diabetes, cardiovascular diseases, and infectious diseases. Furthermore, further studies are needed to elucidate the exact mechanism of action of N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and its interactions with other molecules in the body. Overall, N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has the potential to be a promising therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
Conclusion
In conclusion, N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been extensively studied for its neuroprotective, antitumor, antimicrobial, and antiviral effects. N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several advantages for lab experiments, including its high purity and stability, but also has some limitations such as its low solubility in water. Further research is needed to fully explore the therapeutic potential of N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and its derivatives in various diseases.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves a multi-step reaction process that starts with the condensation of 4-bromoaniline and 2-mercaptobenzothiazole in the presence of a catalyst such as copper (I) iodide. The resulting product is then subjected to a series of reactions involving reduction, cyclization, and deprotection to yield the final product N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The synthesis of N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been optimized to produce high yields and purity, making it suitable for further research applications.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. Several studies have reported that N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine exhibits neuroprotective effects and can prevent neuronal cell death in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has also been found to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been shown to have antimicrobial and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h5-8H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTCWIAUMAWLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(3-pyridinylmethylene)-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B5795380.png)


![2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5795407.png)

![ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5795424.png)
![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)



![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5795458.png)
